4-(thiophen-3-yl)-1H-pyrazol-5-amine
CAS No.: 162286-51-3
Cat. No.: VC21337305
Molecular Formula: C7H7N3S
Molecular Weight: 165.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 162286-51-3 |
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Molecular Formula | C7H7N3S |
Molecular Weight | 165.22 g/mol |
IUPAC Name | 4-thiophen-3-yl-1H-pyrazol-5-amine |
Standard InChI | InChI=1S/C7H7N3S/c8-7-6(3-9-10-7)5-1-2-11-4-5/h1-4H,(H3,8,9,10) |
Standard InChI Key | NFNFJQYDRLAREK-UHFFFAOYSA-N |
SMILES | C1=CSC=C1C2=C(NN=C2)N |
Canonical SMILES | C1=CSC=C1C2=C(NN=C2)N |
Introduction
Structural Characteristics and Basic Properties
4-(Thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole core substituted with an amine group at the 5-position and a thiophene ring at the 4-position. The compound's structure incorporates both electron-rich (thiophene) and electron-deficient (pyrazole) heterocycles, creating a system with interesting electronic properties and potential for further functionalization.
The compound belongs to the broader family of pyrazol-5-amines, which have demonstrated significant importance in pharmaceutical research and development. The combination of the pyrazole and thiophene moieties creates a scaffold with potential bioactive properties.
Synthetic Methodologies
General Synthesis Approaches
Synthesis of pyrazole derivatives containing thiophene substituents typically involves multi-step reactions. The search results indicate that 4-(thiophen-3-yl)-1H-pyrazol-5-amine can be synthesized from 3-thiopheneacetonitrile . This suggests a synthetic route that likely involves the formation of the pyrazole ring through cyclization reactions.
Similar compounds, such as pyrazol-5-amines with different substituents, have been synthesized through various methods. For example, search result mentions reactions of arylglyoxals with pyrazol-5-amines to form complex heterocyclic structures, indicating that our target compound could potentially participate in similar chemistry.
Structural Analogs and Comparative Analysis
The search results reveal several structural analogs that share common features with 4-(thiophen-3-yl)-1H-pyrazol-5-amine. Comparing these related compounds helps understand the structural variations and their potential impact on properties and applications.
Comparison with Related Compounds
Table: Comparative Analysis of Structural Analogs
These structural variations demonstrate the versatility of the pyrazole scaffold and how different substituents can be incorporated to create a diverse array of compounds with potentially different properties and applications.
Chemical Reactivity and Functional Group Analysis
The reactivity of 4-(thiophen-3-yl)-1H-pyrazol-5-amine is determined by its constituent functional groups and their electronic properties.
Pyrazole Ring Reactivity
The pyrazole core in this compound is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. This structural feature gives rise to several important characteristics:
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The N-H bond in the pyrazole ring is slightly acidic, allowing for potential deprotonation and subsequent N-substitution reactions.
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The pyrazole ring can participate in various electrophilic and nucleophilic substitution reactions.
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The nitrogen atoms provide sites for coordination with metal ions, potentially making this compound useful in coordination chemistry.
Amine Functionality
The primary amine group at the 5-position of the pyrazole ring is a key reactive site:
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It can undergo typical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds.
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The amine group can serve as a nucleophile in various transformations.
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It provides a handle for further functionalization to create more complex derivatives.
Based on search result , pyrazol-5-amines can participate in domino reactions with arylglyoxals to form complex heterocyclic structures, suggesting that our target compound might display similar reactivity patterns.
Spectroscopic Characterization
Based on information available for similar compounds, 4-(thiophen-3-yl)-1H-pyrazol-5-amine would likely be characterized using various spectroscopic methods:
NMR Spectroscopy
The proton NMR spectrum would likely show:
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Signals for the thiophene protons (typically in the range of 7.0-8.0 ppm)
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A signal for the single proton at position 3 of the pyrazole ring
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A broad signal for the NH proton of the pyrazole ring
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A signal for the NH₂ protons of the amine group
Mass Spectrometry
Mass spectrometric analysis would likely show a molecular ion peak corresponding to the molecular weight of approximately 165 g/mol. For similar compounds, the search results indicate various adducts that might be observed:
Adduct | Predicted m/z |
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[M+H]+ | ~ 166 |
[M+Na]+ | ~ 188 |
[M-H]- | ~ 164 |
This prediction is based on patterns observed for related compounds such as 1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine .
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